Product packaging for 6-Acetyl-2,3-dibromobenzo(b)thiophene(Cat. No.:)

6-Acetyl-2,3-dibromobenzo(b)thiophene

Cat. No.: B8503772
M. Wt: 334.03 g/mol
InChI Key: KPCCJQXVAJZZHS-UHFFFAOYSA-N
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Description

Overview of Benzothiophene (B83047) Derivatives in Contemporary Chemical Research

Benzothiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that are a central focus in contemporary chemical research, particularly in medicinal chemistry and materials science. nih.govresearchgate.net The benzothiophene scaffold is considered a "privileged structure" in drug discovery because its derivatives exhibit a wide array of biological activities. nih.govktu.edu These activities include anti-inflammatory, antimicrobial, anticancer, antidiabetic, and anticonvulsant properties, among others. nih.govbenthamdirect.com

The structural similarity of the benzothiophene core to naturally occurring bioactive molecules, such as indole, makes it an attractive template for designing new therapeutic agents. researchgate.net A number of clinically approved drugs are based on the benzothiophene framework, highlighting its therapeutic value. nih.govnih.gov Beyond pharmaceuticals, benzothiophene derivatives are also investigated for their applications in materials science, where their fluorescent and electronic properties are utilized in the development of organic solar cells and thin-film devices. ktu.edunih.gov The versatility of the benzothiophene ring system allows for various substitutions on both the benzene (B151609) and thiophene (B33073) rings, leading to the synthesis of a vast library of derivatives with unique properties and applications. researchgate.net

Below is a table of notable drugs that feature the benzothiophene core, illustrating their importance in medicine.

Drug NameTherapeutic Application
Raloxifene A selective estrogen receptor modulator (SERM) used for the prevention of osteoporosis in postmenopausal women. malayajournal.org
Zileuton An inhibitor of 5-lipoxygenase used to manage asthma. ktu.edumalayajournal.org
Sertaconazole An antifungal medication. nih.govmalayajournal.org
Brexpiprazole An atypical antipsychotic used in the treatment of schizophrenia and as an adjunct for major depressive disorder. nih.gov
Encenicline A drug investigated for its potential in treating cognitive impairment in conditions like Alzheimer's disease and schizophrenia. ktu.edu

Structural Characteristics and Chemical Significance of Functionalized Benzothiophenes

The chemical properties and potential applications of a benzothiophene molecule are heavily influenced by the nature and position of its functional groups. researchgate.net The bicyclic structure allows for functionalization at multiple sites, with direct C-H functionalization being a particularly appealing area of research for creating diverse molecular libraries. bohrium.com Introducing different substituents onto the benzothiophene scaffold allows chemists to precisely modulate the molecule's electronic properties, reactivity, solubility, and biological activity. This ability to "tune" the molecular properties is fundamental to the rational design of new drugs and materials. researchgate.net

Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) onto a molecular scaffold, is a critical strategy in synthetic and medicinal chemistry. In benzothiophene systems, halogen substituents play a multifaceted role. They can significantly alter the electronic distribution within the molecule, which in turn affects its reactivity in key chemical reactions such as metal-catalyzed cross-coupling.

Furthermore, halogens, particularly bromine and iodine, can participate in "halogen bonding," a type of noncovalent interaction where the halogen atom acts as an electrophilic center. nih.gov These interactions can influence the supramolecular assembly of molecules in the solid state, affecting crystal packing and physical properties. nih.gov The introduction of halogens is also a well-established method for modifying the biological activity of a molecule. For instance, studies on 3-halobenzo[b]thiophenes have demonstrated their potential as antibacterial and antifungal agents, with the specific halogen influencing the potency. nih.gov The bromination of benzothiophene derivatives can proceed through the formation of an adduct, which then decomposes to yield ring-halogenated products. rsc.org The presence of bromine atoms, as seen in 2,7-dibromo BTBT derivatives, has been shown to significantly alter crystal packing and optoelectronic properties upon further modification of the sulfur atom. mdpi.com

Effect of HalogenationDescription
Electronic Modulation Halogens are electronegative and can withdraw electron density, influencing the reactivity of the aromatic system towards electrophilic or nucleophilic attack.
Supramolecular Interactions Heavier halogens (Br, I) can form halogen bonds, which are crucial for crystal engineering and can influence how a drug binds to its biological target. nih.gov
Biological Activity The introduction of halogens can enhance or modify the pharmacological profile of a compound, as seen in the development of antimicrobial agents. nih.gov
Synthetic Handles Halogenated positions serve as versatile sites for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to build more complex molecules.

Acyl groups, such as the acetyl group in 6-Acetyl-2,3-dibromobenzo(b)thiophene, are another class of fundamentally important substituents in heterocyclic chemistry. The introduction of an acyl group onto an aromatic ring is typically achieved through Friedel-Crafts acylation, a classic electrophilic substitution reaction. derpharmachemica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Br2OS B8503772 6-Acetyl-2,3-dibromobenzo(b)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Br2OS

Molecular Weight

334.03 g/mol

IUPAC Name

1-(2,3-dibromo-1-benzothiophen-6-yl)ethanone

InChI

InChI=1S/C10H6Br2OS/c1-5(13)6-2-3-7-8(4-6)14-10(12)9(7)11/h2-4H,1H3

InChI Key

KPCCJQXVAJZZHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=C(S2)Br)Br

Origin of Product

United States

Synthetic Methodologies for 6 Acetyl 2,3 Dibromobenzo B Thiophene

Foundational Strategies for Benzothiophene (B83047) Core Construction

The construction of the benzothiophene core is a critical first step in the synthesis of its derivatives. Various methods have been developed, broadly categorized into cyclization approaches and transition metal-catalyzed reactions.

Cyclization reactions are a cornerstone of heterocyclic synthesis, and numerous methods exist for the formation of the benzothiophene ring system from appropriately substituted acyclic and aromatic precursors.

One common strategy involves the intramolecular cyclization of substituted thiophenols. For instance, the reaction of a thiophenol bearing an adjacent functional group that can undergo cyclization, such as a haloalkene or a hydroxyethyl (B10761427) group, can lead to the formation of the thiophene (B33073) ring fused to the benzene (B151609) ring.

Another significant approach is the electrophilic cyclization of o-alkynylthioanisoles. This method has been shown to be a versatile route to 2,3-disubstituted benzo[b]thiophenes. Various electrophiles, including iodine, N-bromosuccinimide (NBS), and sources of electrophilic sulfur, can be employed to initiate the cyclization cascade.

A classic method for synthesizing the benzothiophene ring is the Gassman benzothiophene synthesis. This involves the reaction of an N-chloroaniline with a β-keto-thioether, followed by rearrangement and cyclization. While effective, this method often requires harsh conditions.

Cyclization Strategy Precursor Type Key Reagents/Conditions Resulting Substitution Pattern
Intramolecular CyclizationSubstituted ThiophenolsBase or acid catalysis, thermal conditionsVaried, depending on precursor
Electrophilic Cyclizationo-AlkynylthioanisolesI₂, NBS, electrophilic sulfur reagents2,3-Disubstituted
Gassman SynthesisN-Chloroanilines and β-Keto-thioethersBase, heatVaried

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including benzothiophenes. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional cyclization methods.

Palladium-catalyzed cross-coupling reactions are particularly prevalent. For example, the Sonogashira coupling of an o-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization, provides a direct route to 2-substituted benzothiophenes. Similarly, Suzuki and Stille couplings can be employed to construct the necessary carbon-carbon bonds prior to the cyclization step.

Domino reactions, where multiple bond-forming events occur in a single pot, have also been developed. A palladium-catalyzed domino reaction involving an o-alkynylaryl halide and a sulfur source can directly yield the benzothiophene core.

Rhodium-catalyzed [2+2+2] cycloaddition reactions of diynes with benzothiophene dioxides have been reported as a method for constructing more complex polycyclic systems containing the benzothiophene motif. While this is a more specialized approach, it highlights the utility of cycloaddition strategies.

Catalytic Strategy Catalyst Reactants Key Features
Sonogashira Coupling/CyclizationPalladiumo-Halothiophenol, Terminal AlkyneForms 2-substituted benzothiophenes
Domino ReactionPalladiumo-Alkynylaryl Halide, Sulfur SourceOne-pot synthesis
[2+2+2] CycloadditionRhodiumDiyne, Benzothiophene DioxideForms complex polycyclic systems

Regioselective Synthesis of 2,3-Dibromobenzothiophene Moieties

Once the benzothiophene core is established, the next critical step towards the target molecule is the introduction of the two bromine atoms at the 2- and 3-positions of the thiophene ring. This is typically achieved through electrophilic bromination.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of benzothiophene, the thiophene ring is more susceptible to electrophilic attack than the benzene ring. The position of substitution on the thiophene ring is influenced by the stability of the intermediate carbocation.

For unsubstituted benzothiophene, electrophilic substitution, including bromination, preferentially occurs at the C3 position. This is because the intermediate carbocation formed by attack at C3 is more stable due to resonance delocalization involving the sulfur atom, which can better accommodate the positive charge compared to the intermediate from C2 attack.

To achieve 2,3-dibromination, a stepwise approach is generally necessary. The initial bromination of benzothiophene with a suitable brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), will predominantly yield 3-bromobenzo[b]thiophene. The introduction of the second bromine atom at the C2 position then requires a subsequent bromination step. The presence of the deactivating bromo group at the 3-position will make the second bromination more challenging, potentially requiring harsher conditions.

Reaction Reagent Product Regioselectivity
Monobromination of BenzothiopheneBr₂ or NBS3-Bromobenzo[b]thiophenePredominantly C3
Dibromination of BenzothiopheneExcess Br₂ or harsher conditions2,3-Dibromobenzo[b]thiophene (B1294826)C3 then C2

Achieving selective polybromination requires careful control of reaction conditions. The use of a stoichiometric amount of the brominating agent is crucial to favor monobromination. For the second bromination, increasing the reaction temperature or using a more reactive brominating system might be necessary to overcome the deactivating effect of the first bromine atom.

Alternative strategies could involve a directed metalation approach. For instance, lithiation of 3-bromobenzothiophene at the 2-position, followed by quenching with an electrophilic bromine source, could provide a more controlled route to the 2,3-dibromo derivative. However, the regioselectivity of the lithiation would need to be carefully controlled.

The final step in the synthesis of the target molecule would be the introduction of the acetyl group at the 6-position of the 2,3-dibromobenzothiophene core. This would typically be achieved through a Friedel-Crafts acylation reaction. The two bromine atoms on the thiophene ring are electron-withdrawing and will deactivate the entire ring system towards further electrophilic substitution. Consequently, the Friedel-Crafts acylation is expected to occur on the more electron-rich benzene ring. The directing effects of the sulfur atom (ortho, para-directing) and the deactivating bromine atoms would need to be considered to predict the regioselectivity of the acylation. Acylation at the 6-position is a plausible outcome under these conditions.

Deaminative Bromination as a Synthetic Route

Deaminative bromination offers a potent method for the conversion of a primary amino group into a bromide, a transformation that can be strategically employed in the synthesis of halogenated benzothiophenes. This process typically involves the conversion of a primary aromatic amine into a diazonium salt, which is subsequently displaced by a bromide ion. While the primary amino group is not a common functionality to be used as a transformable group in organic synthesis, recent advancements have introduced methods for the deaminative halogenation of primary amines using N-anomeric amides as nitrogen-deletion reagents. semanticscholar.orgnih.govnih.gov

This protocol has been shown to be effective for both aliphatic and aromatic amines. semanticscholar.orgnih.gov The reaction proceeds under mild conditions, demonstrating tolerance for a wide array of functional groups, which is particularly advantageous when dealing with complex bioactive compounds or drug molecules. semanticscholar.orgnih.gov For the synthesis of 2,3-dibromobenzo(b)thiophene precursors, one could envision starting with a diaminobenzothiophene derivative. The sequential deaminative bromination of the amino groups would yield the desired dibrominated scaffold. Electron-rich anilines have been shown to perform with moderate-to-good efficiency in this transformation. semanticscholar.org The resulting C-Br bond is an invaluable synthetic handle for further molecular elaborations. semanticscholar.orgnih.gov

Electrochemical Halogenation Techniques for Benzothiophene Systems

Electrochemical methods represent an environmentally benign and highly efficient alternative for the synthesis of halogenated organic compounds, including benzothiophene systems. bohrium.com These techniques avoid the need for stoichiometric amounts of potentially toxic or corrosive halogenating agents by generating the reactive halogen species in situ under mild conditions. bohrium.com Electrochemical synthesis is recognized for its green chemistry principles and has garnered significant attention for its application in creating aryl halides. bohrium.com

The process involves the electrolysis of a solution containing the benzothiophene substrate and a halide salt in a suitable solvent and supporting electrolyte. bohrium.comxmu.edu.cn By controlling parameters such as the electrode material, current density, and temperature, a high degree of selectivity and yield can be achieved. bohrium.comxmu.edu.cn This method facilitates the conversion of C-H bonds to C-X (halogen) bonds, which is a crucial transformation in medicinal chemistry. The application of paired electrolysis, for instance, has been successfully used to synthesize 2-arylbenzothiophenes, demonstrating the utility of electrochemical approaches in modifying the benzothiophene core. xmu.edu.cn

Halogen Dance Reactions for Bromine Atom Relocation

The halogen dance reaction is a fascinating and synthetically useful isomerization process where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. ias.ac.inwikipedia.org This base-catalyzed rearrangement is driven by thermodynamics, proceeding through a series of deprotonation (metal-hydrogen exchange) and metal-halogen exchange steps to ultimately form the most stable organometal intermediate. ias.ac.inwikipedia.orgic.ac.uk

This reaction is a powerful tool for accessing substituted isomers that are difficult to obtain through direct synthesis. wikipedia.orgresearchgate.net For instance, if a synthetic route yields a bromobenzothiophene with bromine atoms at positions other than the desired C-2 and C-3, a halogen dance reaction could potentially be employed to rearrange them. The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), and the presence of both metalated and unmetalated species is necessary for the reaction to proceed. wikipedia.orgic.ac.uk Temperature plays a critical role; lower temperatures tend to favor the halogen dance, while higher temperatures can suppress it. wikipedia.org This methodology has been effectively used on various heteroaromatic systems, including thiophenes, to produce rearranged intermediates for the synthesis of multi-substituted products. ic.ac.ukrsc.org

Introduction of the Acetyl Group at the C-6 Position

The introduction of an acetyl group onto the benzothiophene scaffold is most commonly achieved via an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds and producing aryl ketones. nih.govorganic-chemistry.org

Friedel-Crafts Acylation of Benzothiophene Derivatives

Friedel-Crafts acylation involves the reaction of a benzothiophene derivative with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.orggoogle.com This reaction is a cornerstone for producing acyl benzothiophenes, which are valuable intermediates in medicinal chemistry and materials science. nih.govbeilstein-journals.org Traditional methods often employ a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃). nih.govorganic-chemistry.orggoogle.com More modern, "greener" approaches utilize solid acid catalysts like zeolites or operate under solvent-free conditions to minimize environmental impact. researchgate.net

The reaction mechanism begins with the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion. The aromatic benzothiophene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is eliminated from the ring to restore aromaticity, yielding the acetylated benzothiophene product. organic-chemistry.org

Positional Selectivity in Acylation of Benzothiophenes

The position at which the acetyl group attaches to the benzothiophene ring is governed by the principles of electrophilic aromatic substitution and is highly dependent on the stability of the intermediate carbocation. For an unsubstituted benzothiophene ring, acylation shows a strong preference for substitution on the thiophene moiety rather than the benzene ring. researchgate.net

Generally, electrophilic attack at the C-2 or C-3 position is favored. The intermediate formed by attack at the C-2 position is often more stable due to better charge delocalization involving the sulfur atom, leading to 2-acylated products. echemi.com However, reaction with benzothiophene itself can exclusively afford the β-substituted (C-3) adduct. thieme-connect.com In the specific case of 2,3-dibromobenzo(b)thiophene, the electron-withdrawing and sterically hindering bromine atoms at the C-2 and C-3 positions deactivate the thiophene ring towards further electrophilic attack. Consequently, the Friedel-Crafts acylation is directed to the benzo portion of the molecule. The acetyl group will preferentially add to the most activated position on the benzene ring, which is typically the C-6 position, leading to the desired 6-acetyl-2,3-dibromobenzo(b)thiophene.

Influence of Catalysts and Reaction Conditions on Acylation Efficiency

The efficiency and outcome of the Friedel-Crafts acylation are significantly influenced by the choice of catalyst, solvent, temperature, and acylating agent. nih.govgoogle.com Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst, though it is often required in stoichiometric amounts because it complexes with the final ketone product. organic-chemistry.orggoogle.com The reaction is typically carried out in inert solvents like dichloromethane (B109758) or 1,2-dichloroethane. google.com

Alternative catalysts have been developed to overcome the drawbacks of traditional Lewis acids. These include various metal oxides and solid-acid catalysts like zeolites, which offer advantages such as higher activity, better selectivity, and easier separation and regeneration. researchgate.netacs.org The choice of reaction conditions can be optimized to maximize the yield of the desired product, as illustrated in the table below, which summarizes findings from various studies on related acylation reactions.

CatalystAcylating AgentSolventTemperature (°C)Key Findings/YieldReference
Aluminum Chloride (AlCl₃)Acetyl ChlorideDichloromethane15-30Standard, effective method for acylation. google.com google.com
Phosphoric Acid / TFAAAcetic AcidSolvent-free25-30Environmentally benign; produces a mixture of 2- and 3-acyl products on unsubstituted benzothiophene. nih.gov nih.gov
SnO₂ NanosheetsBenzoyl ChlorideSolvent-free50High yield (up to 92%) and excellent regioselectivity for acylation of anisole. acs.org acs.org
C25 ZeoliteAcetic AnhydrideSolvent-free80High thiophene conversion (96.3%), catalyst is reusable and environmentally friendly. researchgate.net researchgate.net

Alternative Acylation Methodologies for Heterocyclic Compounds

The introduction of an acyl group onto a heterocyclic ring is a fundamental transformation in organic synthesis. While the Friedel-Crafts acylation remains a cornerstone method, its reliance on stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃) presents challenges, including catalyst waste and harsh reaction conditions. google.comwikipedia.org Consequently, alternative, more environmentally benign methodologies have been developed.

One notable alternative is the use of mixed anhydrides of trifluoroacetic acid. nih.govbeilstein-journals.org This approach facilitates the acylation of benzothiophene derivatives under solvent-free and metal-free conditions. The reaction proceeds by generating acyl trifluoroacetates in situ from the corresponding carboxylic acid and trifluoroacetic anhydride (TFAA). nih.gov A proposed mechanism suggests that a catalyst such as phosphoric acid activates the in situ generated acyl trifluoroacetate, which then acylates the benzothiophene ring. nih.govbeilstein-journals.org This method offers advantages such as mild reaction conditions, the use of readily available starting materials, and the avoidance of chlorinated solvents and inorganic Lewis acids. nih.govbeilstein-journals.org

Other solid-acid catalysts have also been explored for the acylation of thiophenes, aiming to replace traditional homogeneous Lewis acids. Catalysts such as Hβ zeolites have demonstrated high conversion rates for the acetylation of thiophene with acetic anhydride, offering the benefit of being recoverable and reusable. tsijournals.com

Table 1: Comparison of Acylation Methodologies for Benzothiophene Scaffolds
Acylation Methodologies Overview
MethodologyCatalyst/ReagentsAdvantagesDisadvantagesReference
Classical Friedel-CraftsAlCl₃, Acyl ChlorideWell-established, generally effective.Stoichiometric catalyst required, harsh conditions, generates waste. google.comwikipedia.org
Mixed Anhydride AcylationTFAA, H₃PO₄, Carboxylic AcidMetal-free, solvent-free option, mild conditions, environmentally benign.May produce mixtures of 2- and 3-acylated isomers with unsubstituted benzothiophene. nih.govbeilstein-journals.org
Solid-Acid CatalysisZeolites (e.g., Hβ)Catalyst is recoverable and reusable, high conversion rates.Catalyst preparation and activation may be required. tsijournals.com

Integrated Synthetic Routes to this compound

The synthesis of a multi-substituted compound like this compound requires a strategic approach to control the regioselectivity of the substitution reactions. The order in which the halogenation and acylation steps are performed is critical to achieving the desired isomer. Three primary integrated routes are considered: sequential halogenation followed by acylation, acylation of a pre-brominated scaffold, and bromination of a pre-acylated scaffold.

This strategy begins with the parent benzo(b)thiophene molecule. The first step involves the introduction of two bromine atoms, followed by the acylation of the resulting dibrominated intermediate.

Step 1: Bromination of Benzo(b)thiophene. The thiophene ring is generally more susceptible to electrophilic substitution than the benzene ring. chemicalbook.com Therefore, direct bromination of benzo(b)thiophene with agents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) is expected to occur preferentially at the 2- and 3-positions. researchgate.netresearchgate.net

Step 2: Acylation of 2,3-Dibromobenzo(b)thiophene. The subsequent Friedel-Crafts acylation of the 2,3-dibromobenzo(b)thiophene intermediate introduces the acetyl group. The two bromine atoms are deactivating, electron-withdrawing groups. The substitution will occur on the more activated benzene ring. The sulfur atom of the thiophene ring directs electrophilic substitution to the ortho (4) and para (6) positions. Given the steric hindrance at the 4-position from the fused ring and the bromine at the 3-position, acylation is regioselectively favored at the 6-position.

This approach presupposes the availability of 2,3-dibromobenzo(b)thiophene as a starting material. The key transformation is a regioselective Friedel-Crafts acylation to install the acetyl group at the C-6 position.

The reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.org The solvent is often an inert halogenated hydrocarbon like dichloromethane or 1,2-dichloroethane. google.com As discussed previously, the directing effects of the heterocyclic sulfur atom guide the incoming electrophile to the 6-position of the deactivated aromatic system. The product ketone forms a complex with the Lewis acid, necessitating a stoichiometric quantity of the catalyst and an aqueous workup to liberate the final product. wikipedia.org

An alternative synthetic route involves reversing the order of the reactions: acylation followed by bromination. This pathway starts with the synthesis of 6-acetylbenzo(b)thiophene, which is then subjected to bromination.

Step 1: Synthesis of 6-Acetylbenzo(b)thiophene. This precursor can be synthesized via Friedel-Crafts acylation of benzo(b)thiophene. While acylation tends to favor the 2- and 3-positions, reaction conditions can be optimized to achieve substitution on the benzene ring.

Step 2: Bromination of 6-Acetylbenzo(b)thiophene. The subsequent bromination of this intermediate must selectively target the 2- and 3-positions. The acetyl group at C-6 is an electron-withdrawing, deactivating group that directs electrophiles to the meta positions (C-5, C-7) on the benzene ring. However, the thiophene ring remains significantly more activated towards electrophilic substitution than the deactivated benzene ring. chemicalbook.com Therefore, treatment with a brominating agent like NBS is expected to selectively functionalize the more nucleophilic 2- and 3-positions, yielding the desired this compound. researchgate.netresearchgate.net

Table 2: Overview of Synthetic Strategies
Synthetic Route Comparison
RouteStarting MaterialKey StepsRegioselectivity Control
2.4.1Benzo(b)thiophene1. Dibromination (C2, C3) 2. Acylation (C6)Inherent reactivity of thiophene ring for bromination; sulfur directing effect for acylation.
2.4.22,3-Dibromobenzo(b)thiophene1. Acylation (C6)Sulfur directing effect on the deactivated benzene ring.
2.4.36-Acetylbenzo(b)thiophene1. Dibromination (C2, C3)Higher reactivity of the thiophene ring compared to the acetyl-deactivated benzene ring.

Advanced Purification and Isolation Methodologies

The isolation and purification of the final product are critical for obtaining a compound of high purity. For substituted benzothiophenes, a combination of techniques is typically employed.

Following the reaction, a standard aqueous workup is often performed to quench the catalyst and remove inorganic byproducts. google.com The crude product is then extracted from the aqueous layer into an inert organic solvent, such as dichloromethane or ethyl acetate (B1210297). The combined organic layers are dried over an anhydrous salt like MgSO₄ or Na₂SO₄ and the solvent is removed under reduced pressure. nih.gov

Further purification is generally achieved through one or more of the following methods:

Recrystallization: This is a highly effective method for purifying solid crystalline compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane (B92381) mixtures), and the solution is allowed to cool slowly. nih.govgoogle.com The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration. google.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure product.

These established methodologies are robust and widely applicable for the isolation of substituted benzothiophene derivatives, ensuring the removal of starting materials, reagents, and isomeric byproducts.

Chemical Reactivity and Functional Group Transformations of 6 Acetyl 2,3 Dibromobenzo B Thiophene

Reactivity Profiles of Bromine Substituents at C-2 and C-3

The two bromine atoms at the C-2 and C-3 positions of the benzo[b]thiophene core exhibit differential reactivity, which can be exploited for selective functionalization. This selectivity is governed by a combination of electronic and steric factors. In heteroaromatic systems like thiophene (B33073), the C-2 position (α-position) is generally more electron-deficient and sterically accessible than the C-3 position (β-position), leading to preferential reaction at C-2 in many cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are extensively used to modify dihalogenated heterocycles. These reactions allow for the introduction of a wide variety of aryl, alkyl, and alkynyl groups onto the 6-acetyl-2,3-dibromobenzo(b)thiophene scaffold.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a robust method for arylation and alkylation. For substrates like 2,3-dibromobenzo[b]thiophene (B1294826), this reaction can be controlled to achieve either mono- or diarylation. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base like K₃PO₄ or Na₂CO₃. nih.gov While specific studies on this compound are limited, research on analogous 2,3-dibromothiophenes demonstrates that monoarylation occurs selectively at the more reactive C-2 position. rsc.org Complete substitution to yield 2,3-diarylbenzo[b]thiophenes can be achieved under more forcing conditions or with an excess of the boronic acid. researchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Dibromo-heterocycles

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventProductYield (%)
12,3-Dibromothiophene (B118489)Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane2-Phenyl-3-bromothiophene75
22,3-DibromothiophenePhenylboronic acid (2.5 eq)Pd(PPh₃)₄K₂CO₃Dioxane2,3-Diphenylthiophene85
32-Bromo-5-(bromomethyl)thiophene3-Chloro-4-fluorophenyl boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiopheneGood
42,5-DibromopyridineArylboronic acidPdCl₂(dppf)K₂CO₃MeOH5-Bromo-2-arylpyridine-

Note: This data is based on reactions with analogous compounds and serves to illustrate typical conditions and selectivity.

The regioselectivity of cross-coupling reactions on 2,3-dibromobenzo[b]thiophene is a critical aspect for programmed synthesis. In heteroaromatic systems, the rate of the initial oxidative addition step in the palladium catalytic cycle is highly sensitive to the electronic environment of the carbon-halogen bond. rsc.org For thiophene and its fused derivatives, the C-2 position is inherently more reactive than the C-3 position. rsc.orgresearchgate.net

This preferential reactivity is attributed to:

Electronic Effects : The C-2 position is more electron-deficient (more electrophilic), facilitating oxidative addition of the Pd(0) catalyst. rsc.org

Steric Effects : The C-2 position is generally less sterically hindered than the C-3 position.

This inherent reactivity difference allows for the selective mono-functionalization at the C-2 position by carefully controlling reaction stoichiometry and conditions (e.g., using one equivalent of the coupling partner). researchgate.net Subsequent coupling at the C-3 position can then be performed with a different coupling partner, enabling the synthesis of unsymmetrically substituted 2,3-diarylbenzo[b]thiophenes. The electron-withdrawing 6-acetyl group is expected to further increase the electrophilicity of the thiophene ring system but is unlikely to alter the intrinsic C-2 > C-3 reactivity order.

The Sonogashira coupling provides a direct route to introduce alkyne functionalities by reacting an aryl halide with a terminal alkyne, catalyzed by a palladium complex with a copper(I) co-catalyst. scispace.com This reaction is highly valuable for constructing conjugated systems. Studies on 2,3-dibromothiophene have shown that Sonogashira coupling proceeds with high regioselectivity, yielding the 2-alkynyl-3-bromothiophene as the major product when one equivalent of the alkyne is used. researchgate.net This selectivity again highlights the greater reactivity of the C-2 bromine.

Under appropriate conditions, a second Sonogashira coupling can be performed at the C-3 position to generate 2,3-diethynyl derivatives. These products are precursors to various complex molecules, including enediynes, which are of interest in materials science and medicinal chemistry.

Table 2: Regioselective Sonogashira Coupling of 2,3-Dibromothiophene with Terminal Alkynes

EntryAlkyneCatalyst SystemConditionsMajor ProductYield (%)
1TMS-acetylenePd(PPh₃)₂Cl₂, CuI, PPh₃Et₃N, 60°C2-(Trimethylsilylethynyl)-3-bromothiophene82
2PhenylacetylenePd(PPh₃)₂Cl₂, CuI, PPh₃Et₃N, 60°C2-(Phenylethynyl)-3-bromothiophene91
31-HexynePd(PPh₃)₂Cl₂, CuI, PPh₃Et₃N, 60°C2-(Hex-1-ynyl)-3-bromothiophene85

Data adapted from studies on 2,3-dibromothiophene, a structural analog. researchgate.net

The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. nih.govresearchgate.net This method is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents. organic-chemistry.org It allows for the formation of C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds, enabling both alkylation and arylation. organic-chemistry.org

While specific examples utilizing this compound are not prevalent in the literature, the general principles of regioselectivity observed in Suzuki and Sonogashira couplings are expected to apply. Reaction with one equivalent of an alkylzinc or arylzinc reagent would likely lead to selective substitution at the C-2 position. The Negishi reaction provides a powerful alternative to Suzuki-Miyaura coupling, especially when the corresponding boronic acids are unstable or difficult to prepare.

Aryl halides are typically unreactive toward nucleophilic aromatic substitution (SₙAr) unless the aromatic ring is activated by potent electron-withdrawing groups at positions ortho or para to the leaving group. wikipedia.orglibretexts.org The thiophene ring itself is inherently more susceptible to nucleophilic attack than a benzene (B151609) ring. researchgate.net

In this compound, the acetyl group at C-6 acts as an electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution but activating the entire fused system towards nucleophilic attack. This effect, combined with the intrinsic reactivity of the thiophene nucleus, may facilitate SₙAr reactions under specific conditions, such as with strong nucleophiles (e.g., alkoxides, amides) and potentially elevated temperatures. youtube.com The stabilization of the negative charge in the intermediate Meisenheimer complex is key to this reaction. youtube.com Research on related electron-deficient dibromo-heterocycles has shown that selective mono- or di-substitution can be achieved by controlling the reaction conditions. researchgate.net

Reductive Dehalogenation Reactions

The selective removal of halogen atoms from aromatic rings is a valuable synthetic transformation. In the context of this compound, reductive dehalogenation would offer a pathway to less halogenated derivatives, which could be useful for further functionalization or for structure-activity relationship studies. While specific studies on the reductive dehalogenation of this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from general principles and studies on similar compounds.

Common methods for reductive dehalogenation of aryl halides include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source), metal-mediated reductions (e.g., with zinc dust in acetic acid), and hydride reagents. The relative reactivity of the bromine atoms at the C-2 and C-3 positions would be influenced by the electronic environment of the thiophene ring. The bromine at the 3-position is generally more susceptible to nucleophilic attack and certain types of reduction compared to the one at the 2-position.

A study on the reductive dehalogenation of various (hetero)aryl bromides using sodium sulfite (B76179) in an aqueous medium has been reported, presenting a metal-free and environmentally benign approach. rsc.org This method is particularly effective for substrates that can tautomerize, which may not be directly applicable to this compound but highlights the ongoing development of novel dehalogenation techniques.

Oxidative Reactions and Their Impact on Bromine Substituents

The oxidation of benzothiophenes typically targets the sulfur atom, leading to the formation of sulfoxides and sulfones (S,S-dioxides). These transformations can significantly alter the electronic properties and subsequent reactivity of the entire ring system. For brominated benzothiophenes, the interplay between the oxidation of sulfur and the stability of the carbon-bromine bonds is of interest.

Studies on the oxidation of 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) have shown that the sulfur atoms can be sequentially oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding S,S-dioxide and S,S,S',S'-tetraoxide derivatives. semanticscholar.org In these cases, the bromine substituents remain intact, indicating that under these conditions, the C-Br bonds are stable to oxidation. This suggests that the bromine atoms in this compound would likely be unaffected by selective oxidation of the sulfur atom.

The oxidation of the sulfur to a sulfone group is a powerful modification, as it transforms the electron-donating thiophene sulfur into a strong electron-accepting group. semanticscholar.org This would deactivate the benzothiophene ring towards electrophilic substitution but could activate it for nucleophilic aromatic substitution or other transformations.

Table 1: Potential Oxidation Products of this compound

Starting Material Oxidizing Agent Potential Product(s)
This compound m-CPBA (1 equiv.) This compound-S-oxide

This table is illustrative and based on the reactivity of analogous compounds.

Reactivity of the Acetyl Group at C-6

The acetyl group at the 6-position of the benzothiophene ring is a versatile functional handle that can undergo a variety of transformations at both the carbonyl carbon and the adjacent alpha-carbon.

The carbonyl group of the acetyl moiety can be readily transformed into other functional groups.

Reduction: The acetyl group can be reduced to a secondary alcohol, 1-(2,3-dibromobenzo[b]thiophen-6-yl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄). Further reduction to an ethyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: While the acetyl group itself is resistant to further oxidation under standard conditions, it can be a precursor for other functionalities. For instance, the Baeyer-Villiger oxidation could potentially convert the acetyl group into an acetate (B1210297) ester, although this reaction is more common with cyclic ketones.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For example, Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols.

The alpha-carbon of the acetyl group possesses acidic protons that can be removed by a base to form an enolate. This enolate is a key intermediate for various functionalization reactions.

Halogenation: In the presence of a base and a halogen source (e.g., N-bromosuccinimide), the alpha-carbon can be halogenated to give α-haloacetyl derivatives.

Condensation Reactions: The enolate can participate in various condensation reactions. For example, the Knoevenagel condensation of 2-acetylthiophene (B1664040) derivatives with malononitrile (B47326) has been reported. mdpi.com Similarly, this compound could likely undergo aldol (B89426) condensations with aldehydes or Claisen-Schmidt condensations to form chalcone-like structures.

Intrinsic Reactivity of the Benzothiophene Ring System

The benzothiophene ring is an aromatic system that can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents.

The directing effects of the substituents on the this compound ring will determine the outcome of electrophilic aromatic substitution reactions.

Directing Effects:

The acetyl group at C-6 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C-5 and C-7).

The bromine atoms at C-2 and C-3 are deactivating but ortho-, para-directing. However, substitution on the thiophene ring is generally less favorable than on the benzene ring in benzothiophenes.

The sulfur atom directs electrophilic attack to the C-3 and to a lesser extent, the C-2 position. In this case, these positions are already substituted.

Nitration: Nitration of benzothiophene itself typically occurs at the 3-position. However, with the 3-position blocked, and the presence of a deactivating acetyl group, nitration would be expected to occur on the benzene ring. The acetyl group would direct nitration to the 7-position. Studies on the nitration of 3-acetylbenzo[b]thiophene have shown that substitution occurs at all available positions on the benzene ring (4, 5, 6, and 7), with the product distribution being dependent on the nitrating conditions.

Further Halogenation: Further halogenation would also be directed by the existing substituents. Given the deactivating nature of the acetyl and bromo groups, forcing conditions would likely be required. The position of further substitution would be a complex outcome of the combined directing effects.

Table 2: Summary of Functional Group Reactivity

Functional Group Type of Reaction Expected Outcome
C-Br Bonds Reductive Dehalogenation Formation of debrominated benzothiophenes.
Sulfur Atom Oxidation Formation of sulfoxide (B87167) and sulfone.
Acetyl (C=O) Reduction Formation of secondary alcohol or ethyl group.
Acetyl (α-C) Condensation Formation of α,β-unsaturated ketones.

This table provides a general overview based on established chemical principles.

Directed C-H Functionalization Approaches

Directed C-H functionalization is a powerful strategy in organic synthesis that enables the selective conversion of typically unreactive carbon-hydrogen bonds into new functional groups. sigmaaldrich.com This approach relies on the use of a directing group, which is a functional moiety within the substrate that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, thereby facilitating its activation. pkusz.edu.cn For this compound, the acetyl group at the C6 position can serve as an effective directing group.

The carbonyl oxygen of the acetyl group can chelate to a transition metal catalyst, such as palladium or rhodium, forming a five- or six-membered cyclometallated intermediate. sigmaaldrich.com This geometric arrangement typically directs functionalization to the ortho positions relative to the directing group. In the case of this compound, the potential sites for functionalization are the C5 and C7 positions. Steric hindrance often plays a crucial role in determining the regioselectivity, with the less sterically encumbered C-H bond being preferentially activated. sigmaaldrich.com Therefore, C-H functionalization at the C7 position is generally favored over the more hindered C5 position.

Various transformations can be achieved through this methodology, including arylation, alkenylation, and acylation. For instance, in a typical palladium-catalyzed direct arylation reaction, the catalyst would first coordinate to the acetyl group, followed by the activation of the C7-H bond. nih.gov Subsequent oxidative addition of an aryl halide and reductive elimination would yield the C7-arylated product. nih.gov

However, the reactivity of this compound in directed C-H functionalization reactions is also influenced by the electronic properties of the heterocyclic system. The two bromine atoms at the C2 and C3 positions, along with the acetyl group, are electron-withdrawing, which reduces the electron density of the aromatic system. This deactivation can make C-H activation more challenging, potentially requiring more reactive catalysts or harsher reaction conditions to achieve efficient transformation.

Table 1: Potential Directed C-H Functionalization Reactions of this compound

Reaction TypeReagent/Catalyst System (Example)Expected Product
ArylationAryl halide, Pd(OAc)₂, PPh₃, Base7-Aryl-6-acetyl-2,3-dibromobenzo(b)thiophene
AlkenylationAlkene, [RhCp*Cl₂]₂, AgSbF₆7-Alkenyl-6-acetyl-2,3-dibromobenzo(b)thiophene
AcetoxylationPhI(OAc)₂, Pd(OAc)₂7-Acetoxy-6-acetyl-2,3-dibromobenzo(b)thiophene

Metallation Reactions and Subsequent Electrophilic Quenching

Metallation is a fundamental transformation that involves the replacement of a hydrogen or a halogen atom with a metal, creating a highly reactive organometallic intermediate. This intermediate can then be treated with an electrophile to form a new carbon-carbon or carbon-heteroatom bond. For this compound, two primary metallation strategies can be envisioned: direct deprotonation (lithiation) and halogen-metal exchange.

Halogen-Metal Exchange: The presence of two bromine atoms on the thiophene ring makes halogen-metal exchange a highly feasible pathway. This reaction is typically performed at low temperatures using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The bromine atom at the C2 or C3 position is expected to undergo exchange preferentially over a C-H bond. The resulting lithiated species can then be quenched with a variety of electrophiles. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding carboxylic acid, while quenching with N,N-dimethylformamide (DMF) would introduce a formyl group. researchgate.net

Direct Deprotonation (Lithiation): Alternatively, direct deprotonation of an aromatic C-H bond can be achieved using a strong base. The acidity of the C-H bonds is influenced by the electronic effects of the substituents. The acetyl group at C6 is an effective ortho-directing group for metallation, increasing the acidity of the protons at the C5 and C7 positions. Due to steric considerations, deprotonation is more likely to occur at the C7 position. This method provides a complementary approach to functionalize the benzene ring portion of the molecule.

The choice between halogen-metal exchange and direct deprotonation can often be controlled by the reaction conditions, including the choice of base, solvent, and temperature. Once the organometallic intermediate is formed, its reaction with an appropriate electrophile provides a versatile method for introducing a wide range of functional groups.

Table 2: Examples of Electrophilic Quenching Following Metallation

Metallation ProductElectrophileReagent ExampleFinal Product Functional Group
2(3)-Lithio-6-acetyl-3(2)-bromobenzo(b)thiopheneCarbon DioxideDry CO₂Carboxylic Acid (-COOH)
7-Lithio-6-acetyl-2,3-dibromobenzo(b)thiopheneAldehyde/KetoneBenzaldehydeSecondary/Tertiary Alcohol
2(3)-Lithio-6-acetyl-3(2)-bromobenzo(b)thiopheneAlkyl HalideIodomethaneMethyl Group (-CH₃)
7-Lithio-6-acetyl-2,3-dibromobenzo(b)thiopheneN,N-DimethylformamideDMFFormyl Group (-CHO)

Oxidation of the Thiophene Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiophene ring of this compound can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic and steric properties of the molecule, providing access to compounds with potentially different chemical and biological activities. The oxidation typically proceeds in a stepwise manner, first to the sulfoxide (S=O) and then, upon further oxidation, to the sulfone (SO₂). nih.gov

A variety of oxidizing agents can be employed for this purpose. The choice of reagent and the control of reaction conditions are crucial for achieving selectivity between the sulfoxide and the sulfone. organic-chemistry.org

Formation of Sulfoxides: For the selective oxidation to the sulfoxide, milder oxidants or a stoichiometric amount of a stronger oxidant are generally used. Reagents such as sodium periodate (B1199274) (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (mCPBA) are commonly effective. organic-chemistry.org Hydrogen peroxide (H₂O₂) in the presence of certain catalysts can also achieve this transformation. organic-chemistry.org The electron-withdrawing nature of the acetyl and dibromo substituents on the benzothiophene ring decreases the nucleophilicity of the sulfur atom, making it less reactive towards oxidation compared to electron-rich thiophenes. nih.gov

Formation of Sulfones: To achieve complete oxidation to the sulfone, stronger oxidizing agents, an excess of the oxidant, and/or more forcing reaction conditions are typically required. organic-chemistry.org Common methods include the use of excess mCPBA or hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄). sci-hub.se The oxidation of benzo[b]thiophene to its 1,1-dioxide (sulfone) derivative is a well-established procedure. nih.gov The resulting sulfones are valuable synthetic intermediates, for example, participating in Diels-Alder reactions where the sulfone moiety can be subsequently extruded as sulfur dioxide.

Table 3: Oxidation Conditions for Thiophene Derivatives

ProductOxidizing AgentTypical ConditionsReference Example
Sulfoxidem-Chloroperoxybenzoic acid (mCPBA) (1 equiv.)CH₂Cl₂, 0 °C to rtOxidation of β-piperidinoethylsulfides organic-chemistry.org
SulfoxideHydrogen Peroxide (H₂O₂) / CatalystH₂O₂, TaC, rtCatalytic oxidation of sulfides organic-chemistry.org
Sulfonem-Chloroperoxybenzoic acid (mCPBA) (>2 equiv.)CH₂Cl₂, refluxSynthesis of 6-aminobenzo[b]thiophene 1,1-dioxide nih.gov
SulfoneHydrogen Peroxide (H₂O₂) / Na₂WO₄30% H₂O₂, Na₂WO₄, H₂O, 70 °CSolvent-free oxidation of sulfides sci-hub.se

Derivatization and Analog Synthesis of 6 Acetyl 2,3 Dibromobenzo B Thiophene

Synthesis of Variously Substituted 2,3-Dibromobenzothiophene Analogs

The core structure of 2,3-dibromobenzo(b)thiophene can be adorned with a variety of substituents at different positions, leading to a library of analogs. The synthetic strategies to achieve this often involve either building the substituted benzothiophene (B83047) ring system from appropriately functionalized precursors or by post-functionalization of the pre-formed dibrominated core.

One common approach involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization. acs.orgnih.gov This methodology allows for the introduction of a wide array of substituents at the 2-position of the benzo[b]thiophene ring. Subsequent bromination can then furnish the desired 2,3-dibrominated analogs. For instance, aryl-, vinyl-, and alkyl-substituted terminal acetylenes can be used to generate 2-substituted benzo[b]thiophenes, which can then be subjected to bromination to yield the corresponding 2,3-dibromo derivatives. acs.orgnih.gov

Another strategy focuses on the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This method has been successfully employed to synthesize 2,3-disubstituted benzo[b]thiophenes with various functionalities. The choice of the electrophile in the cyclization step can be tuned to introduce different groups at the 3-position. For example, the use of bromine (Br₂) as the electrophile leads directly to 2,3-dibromobenzo[b]thiophene (B1294826) from a silyl-protected acetylene (B1199291) precursor. acs.org

Furthermore, direct functionalization of the benzo[b]thiophene core through electrophilic substitution reactions can be employed to introduce substituents onto the benzene (B151609) ring. researchgate.net The directing effects of existing substituents play a crucial role in determining the regioselectivity of these reactions. For the synthesis of analogs of 6-acetyl-2,3-dibromobenzo(b)thiophene, a key step would be the Friedel-Crafts acylation to introduce the acetyl group at the 6-position, a reaction that has been shown to be regioselective in certain cases. scispace.com

Below is a table summarizing various synthetic methods for substituted benzo[b]thiophenes, which can be adapted for the synthesis of 2,3-dibromobenzothiophene analogs.

Starting MaterialsKey ReactionsType of Analogs Produced
o-Iodothioanisole and terminal acetylenesPalladium-catalyzed coupling, Electrophilic cyclization2,3-Disubstituted benzo[b]thiophenes
o-Alkynyl thioanisolesElectrophilic cyclization2,3-Disubstituted benzo[b]thiophenes
Substituted thioanisoles and α-halo ketonesCondensation, CyclizationPolysubstituted benzo[b]thiophenes
2-AlkynylthioanisolesRadical cyclization3-Substituted benzo[b]thiophenes

Preparation of 6-Acetylbenzothiophene Derivatives with Modified Halogenation Patterns

Modifying the halogenation pattern of 6-acetylbenzothiophene derivatives allows for a fine-tuning of their electronic and steric properties. This can be achieved by employing different halogenating agents or by starting from precursors with a pre-defined halogenation pattern.

For instance, instead of the 2,3-dibromo substitution, it is possible to synthesize analogs with a single halogen at the 3-position. This can be accomplished through electrophilic cyclization of 2-alkynyl thioanisoles using sources of electrophilic halogens like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.govresearchgate.net This approach offers a direct route to 3-halo-substituted benzo[b]thiophenes. The subsequent introduction of the acetyl group at the 6-position would then yield the desired analogs.

The synthesis of 3-halobenzo[b]thiophenes can also be achieved starting from 2-alkynylthioanisoles with copper(II) sulfate (B86663) and sodium halides, providing an environmentally benign pathway. nih.gov This method has been used to prepare a series of 3-chloro and 3-bromo substituted benzo[b]thiophenes. nih.gov

Furthermore, the regioselectivity of halogenation on the pre-formed 6-acetylbenzo[b]thiophene core can be influenced by reaction conditions and the choice of halogenating agent. Direct bromination of benzo[b]thiophene, for example, typically occurs at the 3-position. Careful control of stoichiometry and reaction conditions would be necessary to achieve alternative halogenation patterns in the presence of an acetyl group.

The following table outlines synthetic strategies for obtaining 6-acetylbenzothiophene derivatives with modified halogenation.

Synthetic ApproachKey ReagentsResulting Halogenation Pattern
Electrophilic cyclization of 2-alkynyl thioanisolesN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)3-Bromo or 3-Chloro
Copper-catalyzed halocyclizationCopper(II) sulfate, Sodium halides (NaCl, NaBr)3-Chloro or 3-Bromo
Direct halogenation of 6-acetylbenzo[b]thiopheneBromine (Br₂)Primarily 3-Bromo, other isomers possible

Construction of Fused Heterocyclic Systems Utilizing this compound as a Synthon

The presence of two reactive bromine atoms at the 2 and 3-positions makes this compound a valuable building block, or synthon, for the construction of more complex, fused heterocyclic systems. These reactions often proceed through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, leading to the formation of new rings fused to the thiophene (B33073) moiety.

The Fiesselmann thiophene synthesis provides a powerful tool for the construction of thieno[2,3-d]thiophene derivatives. rsc.org This approach could be adapted by utilizing the reactivity of the 3-chloro-2-aroylbenzo[b]thiophenes with thioglycolates. rsc.org Similarly, the 2,3-dibromo functionality of this compound can be exploited to build fused systems. For example, palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation has been used to synthesize a variety of thieno-fused heterocycles, including thieno[2,3-b]thiophenes and thieno[2,3-b]indoles. nih.gov

The acetyl group at the 6-position can also participate in cyclization reactions. For instance, it can be transformed into other functional groups that can then react with substituents introduced at the 2- or 3-positions to form a new fused ring.

Synthesis of Thienoazepines

Thienoazepines, which are heterocyclic compounds containing a thiophene ring fused to an azepine ring, are of interest due to their potential biological activities. The synthesis of thieno[2,3-d]azepines has been reported through the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene. rsc.org This precursor is derived from 6-amino-2,3-dihydrobenzo[b]thiophene. This suggests a potential synthetic route starting from a 6-amino-2,3-dibromobenzo(b)thiophene derivative, where the amino group could be introduced via reduction of a nitro group, which in turn could be introduced via nitration of the benzo[b]thiophene core.

A key intermediate in one reported synthesis of a thieno[2,3-d]azepine derivative is a 2,3-dibromo compound, which is subsequently debrominated. rsc.org This highlights the utility of the 2,3-dihalogenated scaffold as a precursor to these fused systems.

Another approach to thieno[2,3-b]azepin-4-ones involves a Dieckmann ring closure reaction of a substituted 2-amino-3-carbethoxythiophene derivative. nih.gov While this method starts from a different thiophene precursor, it demonstrates a viable cyclization strategy to form the seven-membered azepine ring fused to a thiophene. Adapting such a strategy to a this compound synthon would likely involve initial functionalization at the 2- and 3-positions to introduce the necessary side chains for the Dieckmann condensation.

Development of Chiral Derivatives and Enantioselective Syntheses

The development of chiral derivatives of this compound and the implementation of enantioselective syntheses are crucial for applications where stereochemistry plays a key role. While specific enantioselective syntheses starting directly from this compound are not widely reported, general strategies for the enantioselective functionalization of benzo[b]thiophenes can be envisioned.

A notable example is the highly enantioselective aza-Friedel–Crafts reaction of benzothiophene-2,3-dione-derived ketimines with indoles, catalyzed by a BINOL-derived chiral phosphoric acid. acs.org This reaction leads to the formation of enantiopure 3-indolylmethanamine-benzothiophenes with a chiral quaternary carbon center at the 3-position. acs.org This demonstrates that the benzo[b]thiophene scaffold is amenable to catalytic enantioselective transformations.

To apply such a strategy to this compound, one could envision a multi-step sequence. For example, the acetyl group could be modified to a group that facilitates an enantioselective reaction. Alternatively, the bromine atoms could be replaced through cross-coupling reactions with chiral auxiliaries or substrates.

The acetyl group itself can be a handle for introducing chirality. For instance, asymmetric reduction of the ketone would lead to a chiral alcohol. Furthermore, reactions at the α-carbon of the acetyl group could be performed enantioselectively using chiral bases or catalysts.

The following table presents potential strategies for the development of chiral derivatives.

StrategyKey TransformationPotential Chiral Product
Catalytic Asymmetric ReactionAza-Friedel-Crafts reaction on a modified benzothiophene coreBenzo[b]thiophene with a chiral quaternary center
Asymmetric ReductionReduction of the 6-acetyl group using a chiral reducing agentChiral 6-(1-hydroxyethyl)benzo[b]thiophene derivative
α-FunctionalizationEnantioselective alkylation or other reaction at the carbon adjacent to the carbonyl6-(α-substituted-acetyl)benzo[b]thiophene with a new chiral center
Chiral AuxiliaryCoupling of the benzo[b]thiophene with a chiral moleculeDiastereomeric derivatives that can be separated

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Acetyl-2,3-dibromobenzo(b)thiophene would be expected to show distinct signals for the protons of the acetyl group and the aromatic protons on the benzene (B151609) ring. The methyl protons of the acetyl group would likely appear as a singlet. The aromatic protons would exhibit a more complex splitting pattern (likely doublets or doublet of doublets) due to coupling between adjacent protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the acetyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. This would include signals for the methyl and carbonyl carbons of the acetyl group, the carbons of the benzene ring, and the carbons of the thiophene (B33073) ring. The carbons directly bonded to the bromine atoms would show characteristic shifts.

A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values and have not been experimentally verified.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Chemical Shift (ppm) Assignment
~2.6Singlet (3H)~26-CH₃
~7.5-8.2Multiplet (3H)~120-140Aromatic CH
~130-145Aromatic C-Br
~135-150Aromatic C-S
~197C=O

Interactive Data Table: Hypothetical NMR Data (This table is for illustrative purposes only and is not based on experimental data)

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation patterns. The molecular formula of this compound is C₁₀H₆Br₂OS.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in a characteristic M, M+2, and M+4 pattern with specific intensity ratios.

Common fragmentation pathways would likely involve the loss of the acetyl group (a peak at M-43) and potentially the loss of bromine atoms.

Hypothetical Mass Spectrometry Data (This table is for illustrative purposes only and is not based on experimental data)

m/z Relative Intensity (%) Assignment
[Calculated MW](Characteristic isotopic pattern)[M]⁺
[Calculated MW - 43][M - COCH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the acetyl function and the aromatic C-H and C=C bonds.

Hypothetical Infrared Spectroscopy Data (This table is for illustrative purposes only and is not based on experimental data)

Frequency (cm⁻¹) Intensity Functional Group
~1680StrongC=O (Aryl ketone)
~3100-3000Medium-WeakAromatic C-H stretch
~1600-1450Medium-WeakAromatic C=C stretch
Below 800C-Br stretch

X-ray Crystallography for Precise Solid-State Structure Determination

Without experimental data, a detailed discussion of the crystal packing and intermolecular interactions is not possible.

Theoretical and Computational Studies of 6 Acetyl 2,3 Dibromobenzo B Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govnih.gov For 6-Acetyl-2,3-dibromobenzo(b)thiophene, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. These maps visualize the electron distribution and electrostatic potential across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound using DFT

ParameterValue (illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Computational Prediction of Chemical Reactivity and Regioselectivity

Local reactivity descriptors, such as Fukui functions, are used to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov By analyzing the Fukui functions, chemists can determine which atoms in the molecule are most susceptible to reaction, thus predicting the regioselectivity of chemical transformations. For instance, these calculations can help predict the outcome of electrophilic substitution reactions on the benzothiophene (B83047) ring system. sci-hub.se

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorValue (illustrative)Implication for Reactivity
Chemical Hardness (η)2.35 eVA higher value suggests greater stability.
Chemical Softness (S)0.43 eV⁻¹A higher value suggests greater reactivity.
Electronegativity (χ)4.15 eVIndicates the ability to attract electrons.

Note: The values in this table are illustrative and represent typical data obtained from computational predictions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its properties and interactions.

MD simulations can also be used to study intermolecular interactions. By simulating the molecule in the presence of solvent molecules or other chemical species, researchers can investigate how it interacts with its environment. This can provide insights into its solubility, aggregation behavior, and potential binding interactions with biological macromolecules.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions involving this compound. nih.govresearchgate.net By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and the energy barriers associated with each step of the reaction pathway.

This information is crucial for understanding how a reaction proceeds and for predicting the reaction kinetics. For example, quantum chemical calculations could be used to investigate the mechanism of nucleophilic substitution at the bromine-substituted positions or the mechanism of reactions involving the acetyl group. These calculations can help rationalize experimental observations and guide the design of new synthetic routes.

Emerging Research Areas and Future Directions

Development of Green and Sustainable Synthetic Routes for Benzothiophene (B83047) Derivatives

The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of benzothiophene derivatives is no exception. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Modern research is focused on developing "green" alternatives that are more sustainable and atom-economical.

Recent advancements in this area include iodine-catalyzed cascade reactions of thiophenols with alkynes, which can proceed under metal- and solvent-free conditions, offering an efficient and economical pathway to benzothiophene derivatives. organic-chemistry.org Another promising green approach is the use of electrochemical methods. For instance, the synthesis of C-3-sulfonated benzothiophenes has been achieved from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free electrochemical conditions. organic-chemistry.org This method is not only environmentally friendly but also easily scalable.

Photocatalytic radical annulation processes represent another frontier in the green synthesis of benzothiophenes. The use of visible light to initiate photoredox catalysis, for example with eosin (B541160) Y, allows for the regioselective synthesis of substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes under mild conditions. organic-chemistry.org Furthermore, the use of water as a reaction medium is a key aspect of green chemistry. One-step protocols for preparing substituted 2-acetylbenzo[b]thiophenes from aromatic halides have been developed using water as the solvent, leading to high yields of pure products that can often be isolated by simple filtration.

These green synthetic strategies could potentially be adapted for the synthesis of 6-Acetyl-2,3-dibromobenzo(b)thiophene, reducing the environmental impact of its production.

Green Synthetic MethodKey FeaturesPotential Applicability to this compound
Iodine-catalyzed cascade reactionsMetal-free, solvent-free, atom-economical. organic-chemistry.orgCould be explored for the cyclization of a suitably substituted thiophenol precursor.
Electrochemical synthesisOxidant-free, catalyst-free, scalable. organic-chemistry.orgMay offer a clean method for the introduction of functional groups or the core ring formation.
Photocatalytic radical annulationUses visible light, mild conditions, high regioselectivity. organic-chemistry.orgPotentially useful for the construction of the benzothiophene core with specific substitution patterns.
Reactions in aqueous mediaUse of water as a safe and abundant solvent.Could be investigated for the final acetylation or bromination steps.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the selectivity and efficiency of reactions leading to complex benzothiophene derivatives. Transition metal catalysis, in particular, has been instrumental in advancing the synthesis of these heterocyclic compounds.

Palladium catalysts are widely used for C-H arylation of electron-rich heteroarenes, including benzothiophenes, allowing for the introduction of aryl groups at specific positions. organic-chemistry.org Novel palladium-based systems, such as Pd-PEPPSI complexes, have shown high catalytic activity in these transformations. organic-chemistry.org Copper-catalyzed reactions have also proven effective. For example, CuI in the presence of a suitable ligand can catalyze the thiolation annulation reaction of 2-bromo alkynylbenzenes with a sulfur source to yield various 2-substituted benzo[b]thiophenes. organic-chemistry.org Furthermore, copper(II) acetate (B1210297) has been used as a catalyst for the α-C-H functionalization of 2-iodochalcones to produce 2-acylbenzo[b]thiophenes. organic-chemistry.org

Iridium catalysts have been employed in hydrogen transfer reactions to synthesize substituted benzothiophenes from benzylic alcohols. organic-chemistry.org Gold catalysts have been shown to promote the atom-economic carbothiolation for the synthesis of 2,3-disubstituted benzothiophenes. organic-chemistry.org The development of these and other novel catalytic systems will undoubtedly lead to more efficient and selective syntheses of compounds like this compound, enabling better control over the placement of functional groups.

Rational Design of this compound Derivatives for Advanced Materials Research (e.g., Optoelectronics, Semiconducting Materials)

Benzothiophene derivatives are of significant interest in materials science due to their excellent electronic and photophysical properties. They are key components in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The unique electronic structure of the benzothiophene ring system, combined with the ability to tune its properties through substitution, makes it a versatile scaffold for the design of new materials.

The presence of the electron-withdrawing acetyl and bromine groups in this compound can significantly influence its electronic properties, making it a potential building block for n-type organic semiconductors. The rational design of derivatives based on this core structure could lead to materials with tailored properties for specific applications. For example, extending the π-conjugation of the benzothiophene core by introducing other aromatic or heteroaromatic units can modulate the HOMO-LUMO energy gap, affecting the material's absorption and emission characteristics. rsc.org

Research has shown that benzothiophene-based materials can exhibit high charge carrier mobilities, a critical parameter for organic field-effect transistors (OFETs). bohrium.com The molecular packing in the solid state plays a crucial role in determining the charge transport properties. nih.gov By carefully designing the substituents on the this compound core, it may be possible to control the intermolecular interactions and achieve favorable packing motifs for efficient charge transport. The development of solution-processable benzothiophene derivatives is also a key area of research, as it allows for the fabrication of large-area electronic devices at low cost. bohrium.com

Potential ApplicationKey Properties of Benzothiophene DerivativesRelevance of this compound
Optoelectronics (OLEDs) Tunable emission wavelengths, high photoluminescence quantum yields. frontiersin.orgThe acetyl and bromo groups can influence the electronic transitions and could be a starting point for designing new emitters.
Semiconducting Materials (OFETs) High charge carrier mobility, good thermal and environmental stability. rsc.orgulb.ac.beThe electron-withdrawing groups might impart n-type semiconducting behavior. The dibromo functionality allows for further cross-coupling reactions to build larger conjugated systems.

Advanced C-H Functionalization and Dearomatization Strategies on Benzothiophene Scaffolds

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. This approach is highly atom-economical and can significantly shorten synthetic routes. The development of advanced C-H functionalization strategies for the benzothiophene scaffold is an active area of research.

Metal-free methods for the twofold vicinal C-H functionalization of arenes have been developed, providing direct access to benzothiophenes. nih.gov For existing benzothiophene cores, regioselective C-H functionalization at different positions is a key challenge. For instance, metal-free approaches for the C3-arylation and alkylation of benzothiophenes have been reported, utilizing benzothiophene S-oxides as synthetic intermediates. researchgate.net

Dearomatization reactions offer a pathway to transform flat aromatic compounds into three-dimensional structures, which is of great interest for the synthesis of complex molecules with potential biological activity. Palladium-catalyzed dearomatization of benzothiophenes has been demonstrated, leading to the isolation of dearomatized intermediates that can be further functionalized. nih.govnih.gov Asymmetric dearomatization of thiophene (B33073) derivatives has also been achieved, providing access to chiral, non-planar structures. researchgate.netrsc.orgrsc.org

Applying these advanced C-H functionalization and dearomatization strategies to this compound could open up new avenues for the synthesis of novel and complex molecules with unique properties and potential applications in various fields. The bromine atoms at the 2- and 3-positions already provide handles for traditional cross-coupling reactions, and the development of selective C-H functionalization at other positions would further enhance the synthetic utility of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.